molecular formula C12H18O B8465641 4-Methyl-3-phenylpentanol

4-Methyl-3-phenylpentanol

Cat. No.: B8465641
M. Wt: 178.27 g/mol
InChI Key: XOTOKOVCCBSUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenylpentanol (CAS: Not explicitly listed in evidence) is a branched-chain secondary alcohol featuring a phenyl group at the third carbon and a methyl group at the fourth carbon of a pentanol backbone. These compounds are typically utilized in organic synthesis, fragrance formulations, and pharmaceutical intermediates due to their stereochemical complexity and functional versatility .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-3-phenylpentan-1-ol

InChI

InChI=1S/C12H18O/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3

InChI Key

XOTOKOVCCBSUNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCO)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The positional arrangement of substituents significantly impacts physicochemical properties. Key isomers include:

Compound Name CAS RN Molecular Formula Purity (GC) Price (25 mL) Source
3-Methyl-1-phenyl-3-pentanol [10415-87-9] C₁₂H₁₈O >98.0% JPY 3,800 Kanto Reagents
4-Methyl-1-phenyl-2-pentanol [7779-78-4] C₁₂H₁₈O >95.0% JPY 3,700 Kanto Reagents
4-Methyl-1-phenyl-3-pentanol [68426-07-3] C₁₂H₁₈O N/A N/A EINECS 270-387-0
  • Synthetic Accessibility: 4-Methyl-1-phenyl-2-pentanol’s lower purity (95% vs. 98%) may reflect challenges in isolating this isomer during synthesis .

Physical Properties of Methyl-Substituted Pentanols

Data from methyl-pentanol derivatives highlight trends in boiling points and solubility (units inferred as Kelvin due to context):

Compound Name Boiling Point (K) Additional Data*
4-Methyl-2-pentanol 301.3 42.4, 4.30
3-Methyl-3-pentanol 302.5 34.7, 3.52
2-Methyl-2-pentanol 286.4 N/A

*Unlabeled parameters in source; possibly density or refractive index .

  • Branching Impact: Increased branching (e.g., 3-methyl-3-pentanol) correlates with lower boiling points due to reduced surface area for intermolecular interactions .

Functional Group Variations

  • Ketone Analog : Phenyl-4-methyl-pentan-3-one (CAS 40463-09-0) shares a similar carbon skeleton but replaces the hydroxyl group with a ketone, increasing volatility and altering reactivity .
  • Ester Derivatives : Compounds like methyl phenylglyoxylate () demonstrate how functional group substitution expands application scope, such as in flavoring agents .

Commercial and Industrial Relevance

  • Pricing and Availability: Structural isomers like 3-methyl-1-phenyl-3-pentanol are commercially available at high purity (>98%), reflecting demand in precision synthesis .
  • Regulatory Status: Analogous phenolic compounds (e.g., 4-propylphenol) are subject to stringent safety evaluations under frameworks like EC 1272/2008, suggesting similar regulatory scrutiny for phenyl-substituted pentanols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.